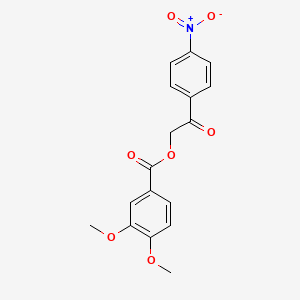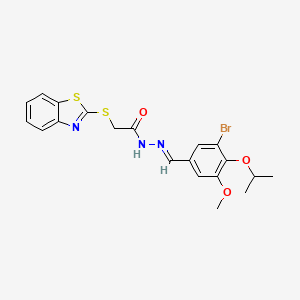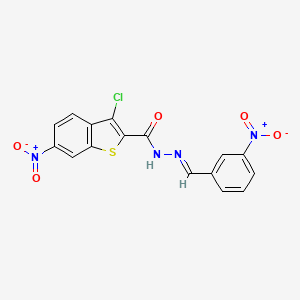
2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate, also known as NBDMEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Aplicaciones Científicas De Investigación
2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibition of the enzymes acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate has been found to exhibit anticancer activity by inducing apoptosis in cancer cells through the activation of the mitochondrial pathway. 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase and butyrylcholinesterase by binding to their active sites. This leads to an increase in the levels of acetylcholine and butyrylcholine in the synaptic cleft, which can improve cognitive function. 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases.
Biochemical and Physiological Effects
2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate has been shown to exhibit potent inhibition of acetylcholinesterase and butyrylcholinesterase, which can improve cognitive function and may have therapeutic implications for Alzheimer's disease. Additionally, 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate has been found to induce apoptosis in cancer cells, which may have potential applications in cancer therapy. However, the exact biochemical and physiological effects of 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate is its potent inhibition of acetylcholinesterase and butyrylcholinesterase, which makes it a promising candidate for the development of new drugs for Alzheimer's disease. Additionally, 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate has been found to exhibit anticancer activity, which may have potential applications in cancer therapy. However, one of the limitations of 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate is its relatively complex synthesis method, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the research and development of 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate. One potential direction is the optimization of the synthesis method to make it more efficient and cost-effective. Another direction is the investigation of the potential applications of 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate and its potential applications in the treatment of Alzheimer's disease and cancer.
Métodos De Síntesis
2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-5-nitrophenol. The final step involves the reaction of the resulting intermediate with ethyl chloroformate to yield 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate.
Propiedades
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO7/c1-23-15-8-5-12(9-16(15)24-2)17(20)25-10-14(19)11-3-6-13(7-4-11)18(21)22/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUSSTGULPMUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5886076.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B5886085.png)



![1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5886113.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5886122.png)


![3-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5886150.png)
![5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5886156.png)
![1-(2-thienylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5886166.png)
